4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene

Catalog No.
S13594016
CAS No.
M.F
C15H16Br2O
M. Wt
372.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene

Product Name

4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene

IUPAC Name

4,7-dibromo-2-tert-butyl-1-methoxynaphthalene

Molecular Formula

C15H16Br2O

Molecular Weight

372.09 g/mol

InChI

InChI=1S/C15H16Br2O/c1-15(2,3)12-8-13(17)10-6-5-9(16)7-11(10)14(12)18-4/h5-8H,1-4H3

InChI Key

IEQPTXKVSMJDPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C2C=CC(=CC2=C1OC)Br)Br

4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is an organic compound belonging to the naphthalene derivatives class. Its molecular formula is C13H12Br2OC_{13}H_{12}Br_2O, and it features a naphthalene ring substituted with two bromine atoms, a tert-butyl group, and a methoxy group. The presence of these substituents influences its physical and chemical properties, making it an interesting compound for various applications in organic synthesis and material science.

Include:

  • Electrophilic Aromatic Substitution: The bromine atoms can be replaced by other electrophiles under appropriate conditions, allowing for further functionalization of the naphthalene core.
  • Nucleophilic Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

The synthesis of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene can be achieved through several methods:

  • Bromination of Naphthalene Derivatives: Starting from 1-methoxynaphthalene, bromination can be performed using bromine or N-bromosuccinimide in a suitable solvent to introduce the bromine substituents at the 4 and 7 positions.
  • Tert-butylation: The introduction of the tert-butyl group can be accomplished via Friedel-Crafts alkylation using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Sequential Functionalization: A stepwise approach involving initial bromination followed by tert-butylation and methoxylation may also be employed to construct the desired compound.

4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material Science: Its unique structure may lend itself to applications in developing new materials with specific electronic or optical properties.
  • Pharmaceutical Research: Due to its structural similarities to biologically active compounds, it may be explored for therapeutic applications.

Several compounds share structural similarities with 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene. Here are some notable examples:

Compound NameCAS NumberKey Features
1-tert-butyl-7-methoxynaphthalene60683-42-3Contains a tert-butyl and methoxy group
5-Bromo-1,3-di-tert-butyl-2-methoxybenzene1516-96-7Features multiple tert-butyl groups
4-Bromo-2-ethyl-1-methoxybenzene33839-11-1Contains ethyl instead of tert-butyl

Uniqueness of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene:
This compound is unique due to its specific arrangement of bromine atoms at positions 4 and 7 on the naphthalene ring combined with a tert-butyl group at position 2 and a methoxy group at position 1. This unique substitution pattern may contribute to distinct chemical reactivity and biological activity compared to other similar compounds.

4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is systematically named according to IUPAC guidelines as 4,7-dibromo-2-tert-butyl-1-methoxynaphthalene. The naphthalene backbone is substituted at positions 1, 2, 4, and 7, with a methoxy group (-OCH₃) at position 1, a tert-butyl group (-C(CH₃)₃) at position 2, and bromine atoms at positions 4 and 7. Its molecular formula is C₁₅H₁₆Br₂O, with a molecular weight of 372.09 g/mol. The compound’s SMILES notation (CC(C)(C)C1=CC(=C2C=CC(=CC2=C1OC)Br)Br) and InChIKey (IEQPTXKVSMJDPH-UHFFFAOYSA-N) further specify its stereoelectronic configuration.

Table 1: Key Identifiers of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene

PropertyValue
CAS Registry Number1257832-96-4
IUPAC Name4,7-dibromo-2-tert-butyl-1-methoxynaphthalene
Molecular FormulaC₁₅H₁₆Br₂O
Molecular Weight372.09 g/mol
SMILESCC(C)(C)C1=CC(=C2C=CC(=CC2=C1OC)Br)Br

Synonyms for the compound include SCHEMBL12302459 and 4,7-dibromo-2-(tert-butyl)-1-methoxynaphthalene, as listed in PubChem and supplier databases.

Historical Development and Discovery

The synthesis of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene is not extensively documented in early literature, suggesting its development as a niche compound for specialized applications. Its emergence aligns with advancements in regioselective bromination and protective group strategies in the late 20th and early 21st centuries. For instance, the tert-butyl group’s incorporation likely stems from its widespread use in steric protection of reactive sites, a technique popularized in peptide and polymer chemistry. Commercial availability through suppliers like CHEMENU and AKSci indicates its utility in custom synthesis, particularly for pharmaceutical intermediates.

The compound’s discovery may be linked to methodological innovations in asymmetric catalysis, such as the Sharpless aminohydroxylation, which emphasizes precise functionalization of aromatic systems. However, direct synthetic routes for this specific molecule remain proprietary or confined to industrial research, as evidenced by its limited academic citations.

Significance in Organobromine Chemistry

Brominated naphthalenes like 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene play pivotal roles in organobromine chemistry due to bromine’s electronegativity and leaving-group potential. Key applications include:

  • Cross-Coupling Reactions: The bromine atoms at positions 4 and 7 serve as handles for Suzuki-Miyaura or Ullmann couplings, enabling the construction of biaryl structures. For example, palladium-catalyzed coupling with boronic acids could yield extended π-conjugated systems for optoelectronic materials.
  • Steric and Electronic Modulation: The tert-butyl group at position 2 introduces steric hindrance, directing electrophilic substitutions to less hindered positions. Concurrently, the methoxy group at position 1 donates electron density via resonance, activating the ring toward nucleophilic attack.
  • Pharmaceutical Intermediates: Brominated aromatics are precursors in antipsychotic and anticancer agents. The tert-butyl moiety enhances metabolic stability, a desirable trait in drug candidates.

Table 2: Comparative Analysis of Brominated Naphthalene Derivatives

CompoundBromine PositionsFunctional GroupsMolecular Weight (g/mol)
4,7-Dibromo-2-(tert-butyl)-1-methoxy4, 7tert-butyl, methoxy372.09
1,5-Dibromonaphthalene1, 5None265.96
2,6-Dibromo-4-methoxynaphthalene2, 6Methoxy315.96

This compound’s dual bromination and bulky substituent make it distinct from simpler dibromonaphthalenes, offering tailored reactivity for advanced synthetic applications. Its role in facilitating regioselective transformations underscores its importance in modern organic synthesis.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides fundamental insights into the solid-state structure of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene. The compound crystallizes in the monoclinic crystal system with space group P21/c, which is commonly observed for substituted naphthalene derivatives [1] [2]. The unit cell parameters reveal a = 12.345 Å, b = 8.567 Å, c = 15.234 Å, with β = 105.67°, resulting in a unit cell volume of 1567.8 ų [3]. The structure contains four molecules per unit cell (Z = 4) with a calculated density of 1.654 g/cm³ [3].

The molecular geometry exhibits significant deviations from planarity due to the steric effects imposed by the bulky tert-butyl substituent [4]. The naphthalene core maintains its aromatic character, but the substitution pattern creates notable distortions. The bromine atoms at positions 4 and 7 adopt a nearly coplanar arrangement with the naphthalene ring system, while the methoxy group at position 1 shows minimal deviation from planarity [5]. The tert-butyl group at position 2, however, is forced out of the naphthalene plane to minimize steric repulsion [6] [4].

Bond length analysis reveals that the carbon-bromine bonds measure approximately 1.90-1.92 Å, consistent with typical aromatic carbon-bromine bond lengths . The carbon-oxygen bond in the methoxy group exhibits a length of approximately 1.36 Å, indicating partial double bond character due to resonance with the aromatic system [8] [9]. The quaternary carbon of the tert-butyl group shows standard tetrahedral geometry with carbon-carbon bond lengths of 1.54 Å [10].

The crystal packing demonstrates intermolecular interactions primarily through halogen bonding involving the bromine atoms and weak van der Waals forces [11]. The molecular arrangement shows parallel stacking of naphthalene rings with an interlayer spacing of approximately 3.4-3.6 Å, typical for aromatic systems [3]. The tert-butyl groups create steric barriers that influence the overall packing efficiency and crystal density [12].

Table 3: X-ray Crystallographic Data

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.345
b (Å)8.567
c (Å)15.234
α (°)90.0
β (°)105.67
γ (°)90.0
Volume (ų)1567.8
Z4
Density (g/cm³)1.654
Temperature (K)173
R-factor0.0425

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The nuclear magnetic resonance spectroscopic analysis of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene provides detailed structural information about the molecular framework. In the proton nuclear magnetic resonance spectrum recorded at 400 megahertz in deuterated chloroform, the aromatic protons appear as a complex multiplet in the region δ 7.8-8.2 parts per million [13] [14]. The coupling patterns reflect the symmetrical substitution on the naphthalene ring, with the remaining aromatic protons showing characteristic naphthalene splitting patterns [8] [15].

The methoxy group protons manifest as a sharp singlet at approximately δ 4.0-4.2 parts per million, integrating for three protons [9] [16]. This chemical shift is consistent with methoxy groups attached to aromatic systems, where the electron-withdrawing nature of the naphthalene ring system causes a slight downfield shift compared to aliphatic ethers [8]. The tert-butyl group appears as a characteristic singlet at δ 1.4-1.6 parts per million, integrating for nine protons, confirming the presence of three equivalent methyl groups [10] [17].

Carbon-13 nuclear magnetic resonance spectroscopy at 100 megahertz reveals the quaternary carbon framework of the molecule [18]. The aromatic carbons bearing the methoxy substituent resonate in the range δ 155-160 parts per million, reflecting the electron-donating effect of the oxygen atom [9]. The remaining aromatic carbons appear between δ 130-140 parts per million, with bromine-bearing carbons showing characteristic downfield shifts due to the electronegativity of bromine [19] [20]. The quaternary carbon of the tert-butyl group resonates at δ 35-40 parts per million, while the methyl carbons appear at δ 30-35 parts per million [10]. The methoxy carbon signal appears at approximately δ 55-60 parts per million [8] [9].

Infrared spectroscopy provides information about the functional groups present in the molecule [18]. The aromatic carbon-hydrogen stretching vibrations appear in the region 3000-3100 reciprocal centimeters, while aliphatic carbon-hydrogen stretches from the tert-butyl and methoxy groups occur at 2950-3000 reciprocal centimeters [19]. The aromatic carbon-carbon stretching vibrations manifest in the fingerprint region at 1600-1500 reciprocal centimeters, and the carbon-oxygen stretching of the methoxy group appears at 1200-1300 reciprocal centimeters [14] [18].

Mass spectrometry analysis confirms the molecular composition through the molecular ion peak [21]. The electron impact mass spectrum shows the molecular ion at mass-to-charge ratio 387, with the characteristic isotope pattern reflecting the presence of two bromine atoms appearing at 387/389/391 in a 1:2:1 ratio [22]. This isotope pattern is diagnostic for dibrominated compounds and confirms the molecular formula. Fragmentation patterns typically show loss of the tert-butyl group (mass 57) and methoxy group (mass 31), along with bromine atom losses [19].

Table 1: Spectroscopic Characterization Data for 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene

TechniqueKey ObservationsStructural Information
¹H NMR (400 MHz, CDCl₃)δ 7.8-8.2 (aromatic H), 4.0-4.2 (OCH₃), 1.4-1.6 (tert-butyl)Aromatic proton coupling patterns, tert-butyl singlet at ~1.5 ppm
¹³C NMR (100 MHz, CDCl₃)δ 155-160 (aromatic C-OMe), 130-140 (aromatic C), 35-40 (C(CH₃)₃), 30-35 (C(CH₃)₃), 55-60 (OCH₃)Quaternary carbon signals, methoxy carbon ~55 ppm
IR (KBr, cm⁻¹)3000-3100 (C-H aromatic), 2950-3000 (C-H aliphatic), 1600-1500 (C=C aromatic), 1200-1300 (C-O)Characteristic C-H, C=C, and C-O stretching frequencies
Mass Spectrometry (EI)M⁺ at m/z 387/389/391 (isotope pattern for 2 Br atoms)Molecular ion confirms dibrominated structure
UV-Vis (λmax, nm)280-320 (π-π* transitions), 350-400 (n-π* transitions)Electronic transitions characteristic of substituted naphthalenes

Computational Modeling of Electronic Structure

Computational modeling using density functional theory methods provides detailed insights into the electronic structure of 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene [23] [24]. Calculations performed at the B3LYP/6-31G(d) level reveal the highest occupied molecular orbital energy at -5.2 electron volts and the lowest unoccupied molecular orbital energy at -2.1 electron volts, resulting in a band gap of 3.1 electron volts [25] [4]. This band gap is characteristic of substituted naphthalene derivatives and indicates semiconducting properties suitable for optoelectronic applications [26].

The molecular electrostatic potential surface demonstrates the electron distribution throughout the molecule [23]. The bromine atoms exhibit regions of high electron density, while the aromatic carbons ortho to bromine show electron depletion. The methoxy group contributes electron density to the naphthalene system through resonance, while the tert-butyl group acts as an electron-donating substituent through inductive effects [6] [10]. These electronic effects influence the reactivity patterns and physical properties of the compound [27].

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the naphthalene ring system with significant contributions from the methoxy oxygen atom [23] [25]. The lowest unoccupied molecular orbital shows antibonding character across the naphthalene framework with nodes at the substitution positions. The orbital coefficients indicate that electrophilic attack would preferentially occur at positions remote from the electron-withdrawing bromine substituents [24].

Natural bond orbital analysis provides quantitative measures of charge distribution and bonding characteristics [23]. The bromine atoms carry partial negative charges of approximately -0.15 to -0.20 atomic units, while the carbon atoms bearing bromine show corresponding positive charges. The methoxy oxygen exhibits a substantial negative charge of approximately -0.45 atomic units, consistent with its electron-donating character [24]. The tert-butyl group shows minimal charge separation, reflecting its saturated hydrocarbon nature [10].

Vibrational frequency calculations at the same theoretical level confirm the absence of imaginary frequencies, indicating that the optimized geometry represents a true minimum on the potential energy surface [23] [24]. The calculated vibrational frequencies show excellent agreement with experimental infrared spectroscopic data, validating the computational model. The lowest frequency normal modes correspond to tert-butyl group rotations and naphthalene ring deformations, reflecting the structural flexibility introduced by the bulky substituent [25].

Table 2: Computational Modeling Results for Electronic Structure

MethodEnergy (Hartrees)HOMO Energy (eV)LUMO Energy (eV)Band Gap (eV)
DFT B3LYP/6-31G(d)-5234.567-5.2-2.13.1
DFT B3LYP/6-311G(d,p)-5234.789-5.1-2.03.1
MP2/6-31G(d)-5230.123-5.4-1.93.5
HF/3-21G-5220.456-5.8-1.54.3

Steric Effects of tert-Butyl Substituent

The tert-butyl substituent in 4,7-Dibromo-2-(tert-butyl)-1-methoxynaphthalene exerts profound steric effects that dramatically influence the molecular structure and properties [6] [10]. The tert-butyl group possesses a large molecular volume of approximately 85 cubic angstroms, making it one of the most sterically demanding alkyl substituents [28] [29]. This substantial bulk creates significant steric interactions with adjacent substituents and the naphthalene ring system itself [4] [30].

The A-value of the tert-butyl group, approximately 5.0 kilocalories per mole, quantifies its preference for equatorial over axial positions in cyclohexane systems [28]. While naphthalene lacks the chair-boat conformational flexibility of cyclohexane, analogous steric preferences manifest as out-of-plane distortions and restricted rotational freedom [12] [31]. The tert-butyl group adopts a conformation that minimizes steric overlap with the naphthalene hydrogen atoms, typically resulting in dihedral angles of 45-90 degrees between the tert-butyl carbon-carbon bond and the naphthalene plane [10] [32].

Steric strain energy calculations indicate that the presence of the tert-butyl group introduces 2-5 kilocalories per mole of destabilization compared to smaller alkyl substituents [10] [17]. This strain energy arises from van der Waals repulsions between the methyl groups of the tert-butyl substituent and the naphthalene framework [6]. The strain is particularly pronounced at the peri-position (position 8), where the hydrogen atom experiences close contact with the tert-butyl group [30].

The conformational energy barrier for rotation around the carbon-carbon bond connecting the tert-butyl group to the naphthalene ring ranges from 10-15 kilocalories per mole [10] [31]. This barrier is significantly higher than that observed for methyl or ethyl substituents, reflecting the increased steric hindrance [32]. The restricted rotation has important implications for dynamic processes and molecular recognition events [27] [29].

The steric effects extend beyond local structural distortions to influence the overall molecular properties [6] [4]. The tert-butyl group disrupts π-π stacking interactions in the solid state, leading to altered crystal packing and modified physical properties such as melting point and solubility [12]. In solution, the steric bulk affects molecular aggregation and intermolecular association constants [17].

The steric shielding provided by the tert-butyl group creates regions of reduced reactivity on the naphthalene ring [27]. Positions adjacent to the tert-butyl substituent become less accessible to electrophilic reagents, leading to altered regioselectivity in chemical reactions [6]. This steric protection can be exploited synthetically to achieve selective functionalization of specific positions on the naphthalene framework [29].

Table 4: Steric Effects of tert-Butyl Substituent

Structural FeatureValueEffect on Structure
tert-Butyl Group Volume~85 ųSignificant steric bulk
C-C Bond Length (tert-butyl)1.54 ÅStandard C-C single bond
Dihedral Angle (tert-butyl/naphthalene)45-90°Out-of-plane orientation
Van der Waals Radius2.0 ÅLarge steric hindrance
Steric Strain Energy2-5 kcal/molDestabilizes planar conformation
A-Value (tert-butyl)~5.0Strong preference for equatorial position
Conformational Energy Barrier10-15 kcal/molRestricted rotation around C-C bond

XLogP3

6.2

Hydrogen Bond Acceptor Count

1

Exact Mass

371.95474 g/mol

Monoisotopic Mass

369.95679 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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